molecular formula C8H13BrO B2900544 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane CAS No. 2248345-65-3

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane

Cat. No.: B2900544
CAS No.: 2248345-65-3
M. Wt: 205.095
InChI Key: NXGOBIJCWHDROF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane is a bicyclic organic compound characterized by a bromomethyl group attached to an oxabicyclo[5.1.0]octane framework. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

The exact mode of action of 2-(Bromomethyl)-8-oxabicyclo[51It’s worth noting that halogenoalkanes, a class of compounds to which our compound belongs, are known for their reactivity due to the presence of electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge .

Biochemical Pathways

The specific biochemical pathways affected by 2-(Bromomethyl)-8-oxabicyclo[51It’s important to note that the interaction of similar compounds with biological systems can influence a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)-8-oxabicyclo[51The pharmacokinetics of a compound can be influenced by its molecular structure and properties .

Result of Action

The specific molecular and cellular effects of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to cause significant changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane can be influenced by various environmental factors. For instance, the octane rating of a fuel can affect the ignition timing and performance of an engine . Similarly, the environment in which this compound operates could impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bromomethyl precursor with a cycloalkane derivative in the presence of a strong base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate cyclization.

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Catalysts: Metal catalysts or organic bases to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and purification of bromomethyl precursors and cycloalkane derivatives.

    Reaction Optimization: Fine-tuning temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a simpler hydrocarbon structure.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of amines, ethers, or thioethers.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of hydrocarbons or dehalogenated products.

Scientific Research Applications

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)quinoline: Another bromomethyl compound with a different ring structure.

    Bicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic frameworks but different substituents.

    Cyclooctane derivatives: Compounds with similar ring sizes but different functional groups.

Uniqueness

2-(Bromomethyl)-8-oxabicyclo[51

Properties

IUPAC Name

2-(bromomethyl)-8-oxabicyclo[5.1.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-5-6-3-1-2-4-7-8(6)10-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGOBIJCWHDROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(O2)C(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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